3,4-Dichloroisothiazole-5-carbonitrile
CAS No.: 18480-52-9
Cat. No.: VC21007761
Molecular Formula: C4Cl2N2S
Molecular Weight: 179.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18480-52-9 |
---|---|
Molecular Formula | C4Cl2N2S |
Molecular Weight | 179.03 g/mol |
IUPAC Name | 3,4-dichloro-1,2-thiazole-5-carbonitrile |
Standard InChI | InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-8-4(3)6 |
Standard InChI Key | YPWIGSYXDIIQNP-UHFFFAOYSA-N |
SMILES | C(#N)C1=C(C(=NS1)Cl)Cl |
Canonical SMILES | C(#N)C1=C(C(=NS1)Cl)Cl |
Introduction
Chemical Identity and Basic Properties
3,4-Dichloroisothiazole-5-carbonitrile is an organic compound with the molecular formula C₄Cl₂N₂S and a molecular weight of 179.03 g/mol . It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms in the ring structure. This compound is characterized by two chlorine atoms at positions 3 and 4, and a nitrile (cyano) group at position 5 of the isothiazole ring.
Identification Parameters
The compound is identified by the following parameters:
Parameter | Value |
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CAS Registry Number | 18480-52-9 |
Molecular Formula | C₄Cl₂N₂S |
Molecular Weight | 179.03 g/mol |
IUPAC Name | 3,4-dichloro-1,2-thiazole-5-carbonitrile |
Standard InChI | InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-8-4(3)6 |
Standard InChIKey | YPWIGSYXDIIQNP-UHFFFAOYSA-N |
Table 1: Identification parameters of 3,4-Dichloroisothiazole-5-carbonitrile
Physical and Chemical Properties
3,4-Dichloroisothiazole-5-carbonitrile typically appears as a white solid at room temperature . The compound's stability is influenced by environmental conditions, particularly temperature and exposure to incompatible substances such as strong oxidizing agents .
Property | Description |
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Physical State | White solid |
Storage Temperature | Room temperature |
Stability | Stable under recommended temperatures and pressures |
Incompatibilities | Strong oxidizing agents |
Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides, Sulfur oxides |
Table 2: Physical and chemical properties of 3,4-Dichloroisothiazole-5-carbonitrile
Synthesis Methods
Several methods have been developed for the synthesis of 3,4-Dichloroisothiazole-5-carbonitrile, each with specific advantages and limitations.
Ferricyanide Complex Method
A notable approach described in Chinese patent CN109320472B involves using low-toxicity ferricyanide complex as the initial raw material, which reacts with carbon disulfide and chlorine under catalytic conditions . This method offers significant safety advantages by avoiding the use of highly toxic sodium cyanide, making it suitable for industrial-scale production. The reported purity of the product can reach 98%, indicating a high-efficiency synthesis pathway .
Ring Transformation Approach
Another synthetic route involves ring transformation reactions of related heterocyclic structures. For instance, the reaction of 2-chloro-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile with hydrogen halides can lead to the formation of 3,4-dichloroisothiazole-5-carbonitrile among other products . This approach demonstrates the versatility of ring transformation strategies in heterocyclic chemistry.
Halogenation Reactions
The synthesis can also involve halogenation reactions of isothiazole derivatives. For example, the bromination of 4-chloro-5-cyanoisothiazole with bromine in carbon tetrachloride has been reported to yield related compounds such as 3,5-dibromoisothiazole-4-carbonitrile, suggesting similar approaches might be applicable for the synthesis of 3,4-dichloroisothiazole-5-carbonitrile .
Structural Characterization
The structural characterization of 3,4-Dichloroisothiazole-5-carbonitrile is typically accomplished through various analytical techniques including spectroscopic methods and crystallography.
Spectroscopic Characterization
Spectroscopic data provides valuable information about the compound's structure:
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Infrared Spectroscopy: The infrared spectrum of the compound shows a characteristic nitrile (C≡N) stretching vibration at around 2234 cm⁻¹, which is a distinctive feature of the cyano group .
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UV-Visible Spectroscopy: UV-vis spectroscopy typically reveals absorption bands characteristic of the isothiazole ring system, supporting the intact heterocyclic structure .
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Nuclear Magnetic Resonance (NMR): The NMR spectrum of the compound provides information about its structure, though specific data for this compound is limited in the available literature.
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Mass Spectrometry: Mass spectrometric analysis reveals molecular ion peaks consistent with the expected molecular weight of 179.03, along with characteristic isotope patterns due to the presence of chlorine atoms .
Applications in Chemical Synthesis
3,4-Dichloroisothiazole-5-carbonitrile serves as a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds with potential biological activities.
Coupling Reactions
The compound can participate in various coupling reactions, including regiospecific Suzuki coupling reactions . These palladium-catalyzed cross-coupling reactions between the chlorinated isothiazole and organoboron compounds enable the formation of carbon-carbon bonds, allowing for the synthesis of more complex isothiazole derivatives.
Functional Group Transformations
The reactive chlorine substituents and the nitrile group in 3,4-Dichloroisothiazole-5-carbonitrile provide multiple sites for functional group transformations. The chlorine atoms can be displaced by various nucleophiles, while the nitrile group can undergo transformations to other functional groups such as amides, acids, or amines.
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules, particularly those with agricultural applications. It has been used in the preparation of strobilurin analogs with fungicidal properties, demonstrating its utility in developing new crop protection agents .
Biological Activities and Applications
Derivatives based on 3,4-Dichloroisothiazole-5-carbonitrile exhibit diverse biological activities, making them valuable in agricultural and potentially pharmaceutical applications.
Fungicidal Activity
A series of 3,4-dichloroisothiazole-based strobilurin analogs have demonstrated significant fungicidal activity against various plant pathogens . These compounds were designed and synthesized based on the structural features of strobilurin A, a naturally occurring antifungal compound.
The biological evaluation revealed that several compounds exhibited excellent activity against multiple plant pathogens both in vitro and in vivo. For instance, compounds identified as 6d, 6g, and 8d showed broad-spectrum fungicidal activity .
Pathogen | Compound | Application Rate (g ai/hm²) | Base Disease Index | After Disease Index | Efficacy (%) |
---|---|---|---|---|---|
Sphaerotheca fuliginea | 8d | 37.5 | 1.98 | 8.01 | 78.62 ± 4.38 |
Pseudoperonospora cubensis | Trifloxystrobin (commercial standard) | 37.5 | 1.64 | 10.04 | 68.02 ± 5.58 |
Erysiphe graminis | Compound 7a | - | - | - | Best efficacy observed |
Table 3: Fungicidal activity of selected 3,4-dichloroisothiazole derivatives against plant pathogens
Field experiments indicated that compound 8d displayed better efficacy against Sphaerotheca fuliginea (powdery mildew) than commercial fungicides azoxystrobin and trifloxystrobin, and superior efficacy against Pseudoperonospora cubensis (downy mildew) compared to trifloxystrobin .
Other Biological Activities
Isothiazoles, including derivatives of 3,4-Dichloroisothiazole-5-carbonitrile, possess a broad spectrum of biological activities beyond fungicidal properties:
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Insecticidal Activity: Some isothiazole derivatives exhibit insecticidal properties, making them potential candidates for integrated pest management strategies .
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Systemic Acquired Resistance: Certain derivatives have shown potential to activate defense responses in plants against a wide range of pathogens, enhancing the plant's natural resistance mechanisms .
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Anti-inflammatory Potential: Some isothiazole derivatives have shown inhibitory effects on inflammatory enzymes, suggesting potential applications in treating inflammatory conditions.
Hazard Statements | Precautionary Statements |
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H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
H320: Causes eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |
H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 4: Hazard and precautionary statements for 3,4-Dichloroisothiazole-5-carbonitrile
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